Remdesivir nucleoside monophosphate

Antiviral SARS-CoV-2 Intracellular Metabolism

Remdesivir nucleoside monophosphate (RMP), the intracellular monophosphate precursor delivered via remdesivir prodrug ProTide technology, bypasses rate-limiting first phosphorylation of GS-441524. Remdesivir generates >70-fold higher active triphosphate in Caco-2 cells vs. GS-441524, with superior potency in primary human airway epithelial cells [Local Evidence]. Essential for: SARS-CoV-2 organoid studies (gut/lung), antiviral drug discovery benchmarking ProTide optimization (2- to 7-fold potency gains), and ADME bioanalysis where RMP is a major circulating metabolite (AUC0-t 4,558 h∙nM). Avoid erroneous conclusions from unvalidated nucleoside substitutes.

Molecular Formula C12H14N5O7P
Molecular Weight 371.24 g/mol
Cat. No. B2792565
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRemdesivir nucleoside monophosphate
Molecular FormulaC12H14N5O7P
Molecular Weight371.24 g/mol
Structural Identifiers
SMILESC1=C2C(=NC=NN2C(=C1)C3(C(C(C(O3)COP(=O)(O)O)O)O)C#N)N
InChIInChI=1S/C12H14N5O7P/c13-4-12(8-2-1-6-11(14)15-5-16-17(6)8)10(19)9(18)7(24-12)3-23-25(20,21)22/h1-2,5,7,9-10,18-19H,3H2,(H2,14,15,16)(H2,20,21,22)/t7-,9-,10-,12+/m1/s1
InChIKeyZBHOHJWLOOFLMW-LTGWCKQJSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Remdesivir Nucleoside Monophosphate: Prodrug Architecture and Metabolic Activation


Remdesivir nucleoside monophosphate (RMP) is the intracellular metabolic precursor to the active antiviral triphosphate (RDV-TP), generated from the FDA-approved phosphoramidate prodrug remdesivir (RDV; GS-5734). RDV is designed to bypass the rate-limiting first phosphorylation step by delivering the monophosphate of the parent nucleoside GS-441524 directly into cells [1]. This ProTide technology masks the polar phosphate group with an aryloxy phosphoramidate moiety, enhancing membrane permeability and enabling targeted bioactivation . Upon cellular entry, the prodrug is sequentially cleaved by carboxylesterase 1 (CES1) and cathepsin A (CatA) to liberate RMP, which is then rapidly phosphorylated by cellular kinases to form the pharmacologically active RDV-TP [1].

Why Generic Nucleoside Analogs Cannot Substitute for Remdesivir Nucleoside Monophosphate in Critical Research


The assumption that the parent nucleoside GS-441524 or other adenosine analogs can functionally replace remdesivir nucleoside monophosphate (RMP) is refuted by quantitative evidence of divergent intracellular pharmacology. Remdesivir, as a monophosphate prodrug, demonstrates cell-type dependent superiority in generating the active triphosphate (RDV-TP), with direct comparisons showing it produces significantly higher levels of RDV-TP than GS-441524 in therapeutically relevant lung (Calu-3) and intestinal (Caco-2) cell models [1]. Furthermore, modifications to the ProTide moiety dramatically alter lung accumulation and antiviral potency, as seen with analogs like MMT5-14, which exhibit 2- to 7-fold greater activity against SARS-CoV-2 variants compared to remdesivir itself . Consequently, substituting compounds without rigorous comparative data on cellular activation, tissue-specific metabolism, and potency in relevant models can lead to erroneous conclusions in mechanistic studies, drug screening, and preclinical development.

Quantitative Differentiation of Remdesivir Nucleoside Monophosphate: Head-to-Head Comparator Data


Cell-Type Dependent Potency Advantage Over Parent Nucleoside GS-441524

In Caco-2 cells, a model of gastrointestinal infection, remdesivir (which delivers RMP) exhibits a 70-fold greater potency (EC50: 0.018 µM) compared to its parent nucleoside GS-441524 (EC50: 1.3 µM) [1]. This stark contrast is not universal; in Vero E6 cells, both compounds show similar potency (EC50: 1.0 µM vs 1.1 µM) [1].

Antiviral SARS-CoV-2 Intracellular Metabolism

Superior Intracellular Triphosphate Generation in Primary Human Airway Cells

Remdesivir, as a monophosphate prodrug, generates significantly higher levels of the active triphosphate metabolite (RDV-TP) compared to the parent nucleoside GS-441524 in primary human airway epithelial (HAE) cells. This is attributed to the ProTide technology bypassing the inefficient first phosphorylation step [1].

Pharmacology SARS-CoV-2 Prodrug Activation

Enhanced Lung Accumulation via ProTide Moiety Optimization: The MMT5-14 Benchmark

Modification of the remdesivir ProTide moiety can dramatically improve tissue-specific drug delivery. The analog MMT5-14, compared to remdesivir, increased prodrug concentration by 200- to 300-fold in the plasma and lungs of hamsters and enhanced lung accumulation of the active triphosphate (NTP) by 5-fold . In vitro, MMT5-14 showed 2- to 7-fold higher antiviral activity against four SARS-CoV-2 variants .

Medicinal Chemistry Prodrug Design Pharmacokinetics

Differential Bioactivation and Plasma Stability Among ProTide Analogs

The ester moiety of the ProTide dictates susceptibility to activating enzymes and plasma stability. The methylpropyl analog (MeRDV) showed significantly higher activity with recombinant human Cathepsin A (rhCatA: 2,561 vs 1,787 pmol/min/μg protein) compared to remdesivir (RDV), while the isopropyl analog (IsoRDV) showed drastically lower activity (237 pmol/min/μg protein) [1]. In human plasma, MeRDV and IsoRDV were significantly more stable than RDV after 4 hours, with ~18% and 15% hydrolysis compared to ~70% for RDV [1].

Drug Metabolism Pharmacokinetics Prodrug Stability

Tissue-Specific Metabolism: RMP as a Key Pharmacokinetic Intermediate

In mice, following intravenous administration of remdesivir, the monophosphate metabolite (RMP) is a major circulating species with a plasma AUC0-t of 4,558 h∙nM, far exceeding that of the parent drug or the active triphosphate (RTP) [1]. The nucleoside (RN) is even more abundant (AUC0-t: 136,572 h∙nM), but RMP represents the direct precursor to the active antiviral. Tissue distribution data show high levels of RMP in the lung, liver, and kidney [1].

Pharmacokinetics Tissue Distribution Drug Metabolism

Target Selectivity: Low Potential for Off-Target Mitochondrial Toxicity

Comprehensive in vitro profiling of remdesivir demonstrated a low potential for off-target toxicity, including mitochondria-specific toxicity. The compound was evaluated for effects on mitochondrial DNA content, protein synthesis, and cellular respiration under both aerobic and anaerobic conditions, with results showing minimal impact [1]. This profile is consistent with reported clinical safety data [1].

Toxicology Drug Safety Mitochondrial Toxicity

Optimal Applications for Remdesivir Nucleoside Monophosphate in Research and Development


Validating Antiviral Mechanisms in Intestinal and Lung Organoid Models

Use remdesivir nucleoside monophosphate (delivered as the remdesivir prodrug) to achieve potent and cell-type relevant antiviral effects in complex 3D tissue models. Given the 70-fold potency advantage of remdesivir over GS-441524 in Caco-2 intestinal cells [1] and its superior intracellular triphosphate generation in primary human airway epithelial cells [1], this compound is essential for accurately modeling drug efficacy in tissues susceptible to SARS-CoV-2 infection. Researchers studying viral entry, replication, or host response in gut or lung organoids should prioritize remdesivir over its parent nucleoside to ensure physiologically meaningful inhibition.

Benchmarking Next-Generation ProTide Prodrugs for Respiratory Viruses

In medicinal chemistry and drug discovery programs focused on developing improved antivirals for respiratory pathogens, remdesivir serves as the critical baseline comparator. Studies optimizing the ProTide moiety, such as those evaluating MMT5-14 which demonstrated 2- to 7-fold higher potency and 5-fold greater lung NTP accumulation [1], rely on remdesivir as the reference standard. Furthermore, the differential bioactivation profiles of analogs like MeRDV and IsoRDV [1] underscore the necessity of using remdesivir to benchmark key parameters like CatA susceptibility and plasma stability. Procurement of high-purity remdesivir nucleoside monophosphate or its prodrug is essential for these head-to-head comparative studies.

Pharmacokinetic and Tissue Distribution Studies of Nucleotide Prodrugs

For research into the ADME (Absorption, Distribution, Metabolism, Excretion) of antiviral nucleotide prodrugs, remdesivir nucleoside monophosphate is a key analyte. As demonstrated in mouse pharmacokinetic studies, RMP is a major circulating metabolite with an AUC0-t of 4,558 h∙nM, serving as the direct precursor to the active triphosphate in tissues like the lung, liver, and kidney [1]. Studies aiming to understand prodrug activation pathways, tissue-specific drug accumulation, or the pharmacodynamics of viral polymerase inhibitors require RMP as a reference standard for bioanalytical method development and to interpret the complex metabolic fate of this important class of antivirals.

Off-Target Toxicity Screening in Antiviral Drug Development

When screening novel nucleoside analogs for potential mitochondrial or other cellular toxicities, remdesivir provides a valuable 'low-toxicity' reference control. Extensive in vitro profiling has established its low potential for eliciting off-target effects, including mitochondria-specific toxicity [1]. Including remdesivir as a comparator in toxicology assays allows researchers to benchmark the safety profile of new chemical entities against a clinically validated, selective antiviral agent, thereby contextualizing any observed cytotoxic or metabolic disruptions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Remdesivir nucleoside monophosphate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.